molecular formula C13H9BrN2 B14608230 1-Bromo-2-[diazo(phenyl)methyl]benzene CAS No. 60664-79-1

1-Bromo-2-[diazo(phenyl)methyl]benzene

Cat. No.: B14608230
CAS No.: 60664-79-1
M. Wt: 273.13 g/mol
InChI Key: WZKZOWHDYAJNGU-UHFFFAOYSA-N
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Description

1-Bromo-2-[diazo(phenyl)methyl]benzene is a brominated aromatic compound featuring a diazo(phenyl)methyl substituent at the ortho position relative to the bromine atom. The diazo group (–N₂–) confers unique reactivity, enabling applications in cyclopropanation, carbene generation, and transition-metal-catalyzed cross-coupling reactions. This compound is structurally distinct from other brominated benzyl derivatives due to the high energy and instability associated with the diazo functionality, necessitating specialized synthetic and handling protocols .

Properties

IUPAC Name

1-bromo-2-[diazo(phenyl)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-12-9-5-4-8-11(12)13(16-15)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKZOWHDYAJNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496884
Record name 1-Bromo-2-[diazo(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60664-79-1
Record name 1-Bromo-2-[diazo(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The bromination of benzene typically involves the use of bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The diazo group can be introduced through diazotization reactions, which involve the reaction of an amine with nitrous acid.

Industrial Production Methods

Industrial production of 1-Bromo-2-[diazo(phenyl)methyl]benzene would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[diazo(phenyl)methyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Coupling Reactions: The diazo group can participate in coupling reactions to form azo compounds.

    Rearrangement Reactions: The compound can undergo rearrangements under certain conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Coupling Reactions: Reagents such as phenols or aromatic amines are used.

    Rearrangement Reactions: Acidic or basic conditions can facilitate rearrangements.

Major Products Formed

    Substitution Reactions: Products include phenyl derivatives where the bromine atom is replaced.

    Coupling Reactions: Azo compounds are formed.

    Rearrangement Reactions: Various rearranged aromatic compounds can be produced.

Scientific Research Applications

1-Bromo-2-[diazo(phenyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[diazo(phenyl)methyl]benzene involves its ability to form reactive intermediates such as carbocations or radicals. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. The diazo group, in particular, can participate in cycloaddition reactions, forming new ring structures.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

1-Bromo-2-(methoxy(phenyl)methyl)benzene

  • Substituents: Methoxy and phenyl groups at the ortho position.
  • Synthesis: 76% yield via copper-catalyzed coupling; characterized by distinct ¹H NMR signals (δ 5H and 2H multiplets) .

1-Bromo-2-(chloromethyl)benzene

  • Substituents: Chloromethyl group at the ortho position.
  • Synthesis: 69% yield via chlorination of benzyl alcohols .

1-Bromo-2-[(4-chlorophenoxy)methyl]benzene Substituents: 4-Chlorophenoxy group. Molecular Weight: 297.58 g/mol; ChemSpider ID: 8931778 .

Reactivity and Stability Comparison

Property 1-Bromo-2-[diazo(phenyl)methyl]benzene 1-Bromo-2-(methoxy(phenyl)methyl)benzene 1-Bromo-2-(chloromethyl)benzene
Reactivity High (diazo group → carbene formation) Moderate (ether C–O bond cleavage) High (nucleophilic substitution)
Thermal Stability Low (prone to decomposition) High (stable under ambient conditions) Moderate (sensitive to hydrolysis)
Catalytic Applications Cyclopropanation, cross-coupling Limited to etherification SN2 reactions
  • Diazo-Specific Reactivity : The diazo group enables cyclopropanation via carbene intermediates, contrasting with methoxy or chloromethyl analogues, which undergo nucleophilic substitutions or eliminations .
  • Handling Requirements : Diazo compounds require inert atmospheres and low-temperature storage, whereas methoxy or chloro derivatives are less sensitive .

Spectroscopic and Physical Properties

NMR Data Comparison

  • 1-Bromo-2-(methoxy(phenyl)methyl)benzene :
    • ¹H NMR: δ 4H and 4H multiplets (benzylic protons).
    • ¹³C NMR: Multiple aromatic carbons at δ 120–140 ppm .
  • 1-Bromo-2-(chloromethyl)benzene :
    • ¹H NMR: δ 4.5 ppm (CH₂Cl), 7.2–7.6 ppm (aromatic protons) .
  • Diazo Compound (Expected): ¹H NMR: Downfield-shifted protons near the diazo group (δ 6.5–7.5 ppm). ¹³C NMR: Diazonium carbon at δ 90–100 ppm (unobserved in analogues) .

Molecular Weight and Physical State

  • Diazo Compound: Estimated MW ≈ 292.1 g/mol (vs. 297.58 g/mol for 1-bromo-2-[(4-chlorophenoxy)methyl]benzene) .
  • Physical State : Likely a low-melting solid or liquid, contrasting with the colorless liquids of methoxy/chloro derivatives .

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